Phosmidosine B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

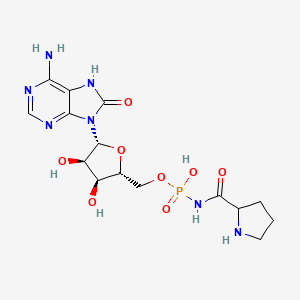

Phosmidosine B, also known as this compound, is a useful research compound. Its molecular formula is C15H22N7O8P and its molecular weight is 459.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Phosmidosine B

This compound is synthesized through a reaction involving an N-acetyl-8-oxoadenosine 5'-O-phosphoramidite derivative and an N-protected prolinamide. The synthesis employs 5-(3,5-dinitrophenyl)-1H-tetrazole as an activator, which facilitates the formation of the N-acyl phosphoramidate linkage. This process results in a compound characterized by its unique structure and biological activity .

Anticancer Activity

This compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various tumor cell lines, with efficacy comparable to or exceeding that of its parent compound phosmidosine . The compound's mechanism involves interference with cellular processes independent of p53 status, suggesting a broad-spectrum applicability in cancer therapy.

Table 1: Anticancer Activity of this compound

Morphological Reversion Activity

In addition to its anticancer effects, this compound has been shown to promote morphological reversion in transformed cell lines, effectively reversing malignant characteristics . This property is particularly relevant in cancer research, where the ability to revert cancerous cells to a non-malignant state can provide insights into tumor biology and potential therapeutic strategies.

Antifungal Properties

This compound also exhibits antifungal activity, as evidenced by its isolation from Streptomyces sp., which produces phosmidosine derivatives . These compounds demonstrate inhibitory effects on fungal growth, making them candidates for further investigation in antifungal drug development.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 8 µg/mL | |

| Aspergillus niger | 16 µg/mL |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against a panel of human cancer cell lines using the MTT assay. Results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner across all tested lines. The study concluded that this compound could serve as a promising candidate for further preclinical development as an anticancer agent .

Case Study 2: Morphological Reversion in Transformed Cells

Another investigation focused on the morphological reversion capabilities of this compound on transformed NRK cells. The results showed that treatment with this compound led to significant changes in cell morphology and reduced proliferation rates, indicating its potential role in cancer therapy aimed at reversing malignant transformations .

Propriétés

Formule moléculaire |

C15H22N7O8P |

|---|---|

Poids moléculaire |

459.35 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-(pyrrolidine-2-carbonyl)phosphonamidic acid |

InChI |

InChI=1S/C15H22N7O8P/c16-11-8-12(19-5-18-11)22(15(26)20-8)14-10(24)9(23)7(30-14)4-29-31(27,28)21-13(25)6-2-1-3-17-6/h5-7,9-10,14,17,23-24H,1-4H2,(H,20,26)(H2,16,18,19)(H2,21,25,27,28)/t6?,7-,9-,10-,14-/m1/s1 |

Clé InChI |

SEHSCEYJWJDMSC-JBJVTEQASA-N |

SMILES isomérique |

C1CC(NC1)C(=O)NP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4NC3=O)N)O)O |

SMILES canonique |

C1CC(NC1)C(=O)NP(=O)(O)OCC2C(C(C(O2)N3C4=NC=NC(=C4NC3=O)N)O)O |

Synonymes |

phosmidosine B |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.